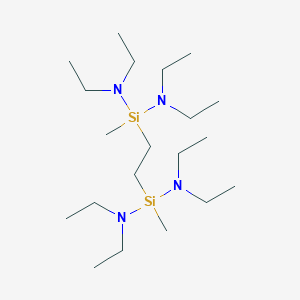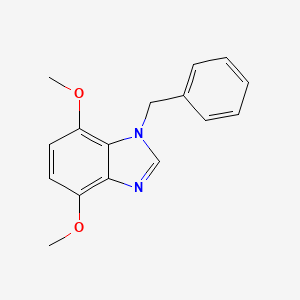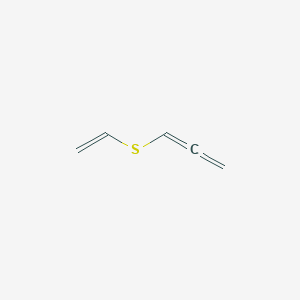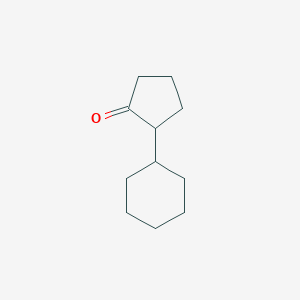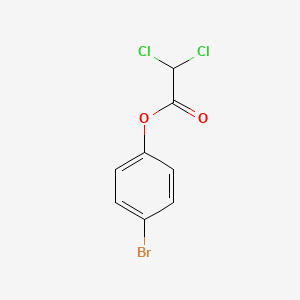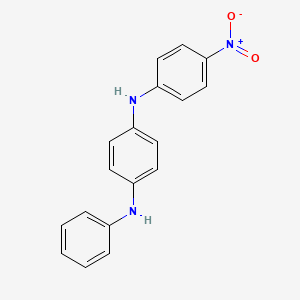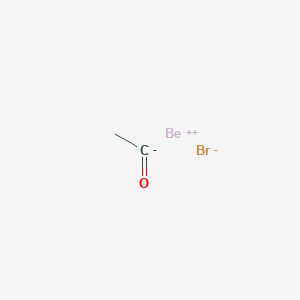
beryllium;ethanone;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium bromide is a chemical compound with the formula BeBr₂. It is a colorless, hygroscopic solid that dissolves well in water and other solvents like ethanol and diethyl ether . The compound is known for its high charge density and strong Lewis acidity, making it a significant compound in various chemical reactions and industrial applications .
Preparation Methods
Beryllium bromide can be synthesized through several methods:
Direct Reaction: Beryllium metal reacts with elemental bromine at temperatures between 500°C and 700°C to form beryllium bromide. [ \text{Be} + \text{Br}_2 \rightarrow \text{BeBr}_2 ]
Ether Suspension: When the oxidation is conducted on an ether suspension, a colorless dietherate is obtained. [ \text{Be} + \text{Br}_2 + 2 \text{O(C}_2\text{H}_5\text{)}_2 \rightarrow \text{BeBr}_2(\text{O(C}_2\text{H}_5\text{)}_2)_2 ]
Industrial Production: Industrially, beryllium bromide can be produced by suspending beryllium dibromide in diethyl ether. [ \text{BeBr}_2 + 2 \text{O(C}_2\text{H}_5\text{)}_2 \rightarrow \text{BeBr}_2(\text{O(C}_2\text{H}_5\text{)}_2)_2 ]
Chemical Reactions Analysis
Beryllium bromide undergoes various chemical reactions:
Hydrolysis: Beryllium bromide hydrolyzes slowly in water to form hydrobromic acid and beryllium hydroxide. [ \text{BeBr}_2 + 2 \text{H}_2\text{O} \rightarrow 2 \text{HBr} + \text{Be(OH)}_2 ]
Lewis Base Displacement: The ether ligand in beryllium bromide can be displaced by other Lewis bases.
Oxidation: Beryllium bromide can be oxidized to form beryllium oxide and beryllium nitride.
Scientific Research Applications
Beryllium bromide has several applications in scientific research:
Mechanism of Action
Beryllium bromide exerts its effects primarily through its high charge density and strong Lewis acidity. The Be²⁺ cation interacts with various molecular targets, leading to the formation of coordination complexes. These interactions can trigger immune responses, as seen in chronic beryllium disease .
Comparison with Similar Compounds
Beryllium bromide can be compared with other beryllium halides such as beryllium fluoride, beryllium chloride, and beryllium iodide . Each of these compounds has unique properties:
Beryllium Fluoride (BeF₂): Known for its high solubility in water and use in the production of beryllium metal.
Beryllium Chloride (BeCl₂): Used in organic synthesis and as a catalyst in various chemical reactions.
Beryllium Iodide (BeI₂): Less commonly used but studied for its unique coordination chemistry.
Beryllium bromide stands out due to its high charge density and strong Lewis acidity, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
51042-18-3 |
|---|---|
Molecular Formula |
C2H3BeBrO |
Molecular Weight |
131.96 g/mol |
IUPAC Name |
beryllium;ethanone;bromide |
InChI |
InChI=1S/C2H3O.Be.BrH/c1-2-3;;/h1H3;;1H/q-1;+2;/p-1 |
InChI Key |
LEKQGJFGVYTXSO-UHFFFAOYSA-M |
Canonical SMILES |
[Be+2].C[C-]=O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


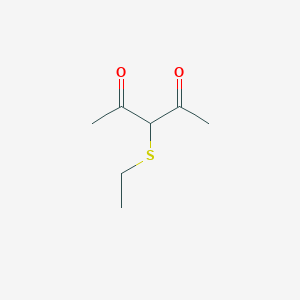
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
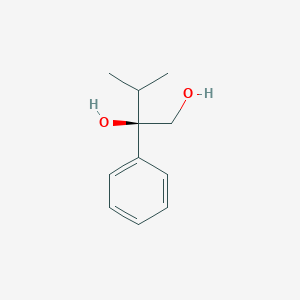
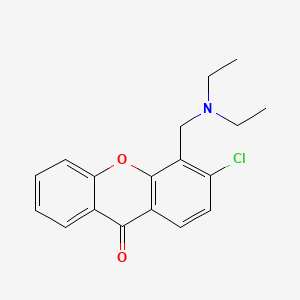
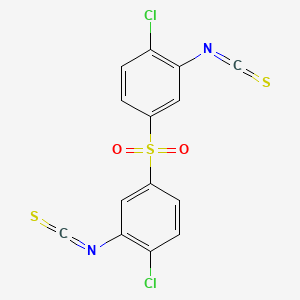
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)

